molecular formula C18H20O3 B1211782 alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol CAS No. 6052-82-0

alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol

Cat. No. B1211782
CAS RN: 6052-82-0
M. Wt: 284.3 g/mol
InChI Key: XOZFXKUFVFLGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2, 3-Diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol, also known as diethylstilbestrol alpha, alpha'-epoxide, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4-[2, 3-Diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

1. Chemical Synthesis and Stereochemistry

A study by Schlosser & Bailly (2006) explored the stereochemistry involved in chemical synthesis using similar compounds. They demonstrated a twofold Wittig [1,2]-rearrangement process, highlighting the importance of stereochemistry in organic synthesis. This could have implications for the use of alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol in similar synthetic processes (Schlosser & Bailly, 2006).

2. Enzymatic Processes in Plant Sterol Biosynthesis

Research by Pascal, Taton, & Rahier (1993) discussed the role of enzymatic systems in plant sterol biosynthesis, involving compounds with structural similarities. This suggests potential applications of alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol in studying or influencing these biosynthetic pathways (Pascal, Taton, & Rahier, 1993).

3. Role in Inflammation and Immune Response

A study by Hollenbach et al. (2008) found that compounds structurally related to alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol can modulate immune responses. They examined the effects of alpha-oxo-carbonic acid esters on inflammatory immune responses, indicating potential applications in immunology and inflammation research (Hollenbach et al., 2008).

4. Analytical Methods in DNA Research

Chen, Macleod, Zhao, & Geacintov (1993) described a method for detecting DNA adducts using fluorescence HPLC, which could potentially be adapted for compounds like alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol. Their work demonstrates the applicability of advanced analytical techniques in DNA research, possibly relevant for studying the interactions of similar compounds with DNA (Chen, Macleod, Zhao, & Geacintov, 1993).

5. Antiviral Research

Bisacchi et al. (1991) synthesized enantiomeric forms of cyclobutyl nucleoside analogues, demonstrating the importance of stereochemistry in antiviral activity. Given the structural uniqueness of alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol, similar approaches could be explored for its potential antiviral applications (Bisacchi et al., 1991).

properties

CAS RN

6052-82-0

Product Name

alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[2,3-diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol

InChI

InChI=1S/C18H20O3/c1-3-17(13-5-9-15(19)10-6-13)18(4-2,21-17)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3

InChI Key

XOZFXKUFVFLGAB-UHFFFAOYSA-N

SMILES

CCC1(C(O1)(CC)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Canonical SMILES

CCC1(C(O1)(CC)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

synonyms

diethylstilbestrol alpha,alpha'-epoxide
diethylstilbestrol epoxide
diethylstilbestrol epoxide, (cis)-isomer
diethylstilbestrol epoxide, (trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol
Reactant of Route 2
alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol
Reactant of Route 3
alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol
Reactant of Route 4
alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol
Reactant of Route 5
alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol
Reactant of Route 6
alpha,alpha'-Diethyl-alpha,alpha'-epoxybibenzyl-4,4'-diol

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